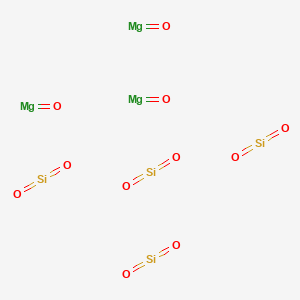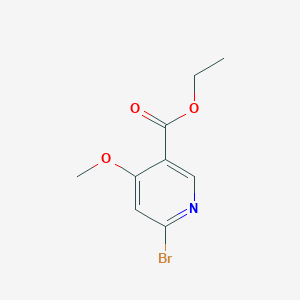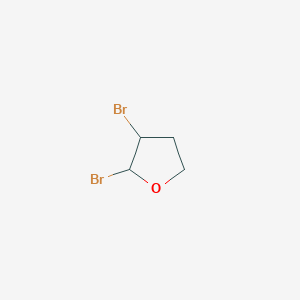
Talc(Mg3H2(SiO3)4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talc, chemically known as magnesium silicate hydroxide (Mg3H2(SiO3)4), is a naturally occurring mineral. It is widely recognized for its softness and is often used in its powdered form. Talc is primarily composed of magnesium, silicon, and oxygen. It is commonly found in metamorphic rocks and is used in various industrial applications due to its unique properties such as being chemically inert, non-toxic, and having a high thermal resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Talc can be synthesized through the hydrothermal alteration of magnesium-rich minerals. The process involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) in the presence of water at high temperatures and pressures. The reaction can be represented as:
3MgO+4SiO2+H2O→Mg3H2(SiO3)4
Industrial Production Methods: In industrial settings, talc is produced by mining talc ores, which are then crushed and ground into fine powders. The process involves several steps:
Mining: Talc ores are extracted from open-pit mines.
Crushing: The extracted ores are crushed using hammer mills.
Drying: The crushed ores are dried in vertical dryers.
Grinding: The dried ores are ground into fine powders using hammer mills.
Análisis De Reacciones Químicas
Types of Reactions: Talc is relatively inert and does not undergo many chemical reactions. it can participate in the following types of reactions:
Dehydration: At high temperatures, talc can lose water molecules.
Acid-Base Reactions: Talc can react with strong acids and bases, although it is generally resistant to chemical attack.
Common Reagents and Conditions:
Dehydration: Heating talc to temperatures above 800°C can cause it to lose water molecules.
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH) can react with talc under specific conditions.
Major Products Formed:
Dehydration: The major product formed is anhydrous magnesium silicate.
Acid-Base Reactions: The products depend on the specific reagents used but can include magnesium salts and silicic acid
Aplicaciones Científicas De Investigación
Talc has a wide range of applications in scientific research and industry:
Chemistry: Used as a carrier for catalysts and as a filler in various chemical processes.
Biology: Employed in cell culture as a non-reactive substrate.
Medicine: Utilized in pharmaceutical formulations as a filler and anti-caking agent.
Industry: Widely used in the production of ceramics, paint, paper, rubber, and plastics. .
Mecanismo De Acción
Talc exerts its effects primarily through its physical properties rather than chemical reactivity. Its layered structure allows it to act as a lubricant and anti-caking agent. In biological systems, talc can induce an inflammatory response when inhaled in large quantities, leading to conditions such as talcosis. The molecular targets and pathways involved in talc’s biological effects are primarily related to its physical interaction with cells and tissues .
Comparación Con Compuestos Similares
Kaolinite (Al2Si2O5(OH)4): Another clay mineral with similar applications but different chemical composition.
Mica (KAl2(AlSi3O10)(OH)2): A silicate mineral with a layered structure, used in similar industrial applications.
Gypsum (CaSO4·2H2O): A sulfate mineral used in construction and industrial applications.
Uniqueness of Talc: Talc’s unique properties, such as its extreme softness, high thermal resistance, and chemical inertness, make it distinct from other similar compounds. Its ability to act as a lubricant and anti-caking agent is particularly valuable in various industrial and pharmaceutical applications .
Propiedades
Fórmula molecular |
Mg3O11Si4 |
|---|---|
Peso molecular |
361.25 g/mol |
Nombre IUPAC |
dioxosilane;oxomagnesium |
InChI |
InChI=1S/3Mg.4O2Si.3O/c;;;4*1-3-2;;; |
Clave InChI |
XBPUDTAATCFDRE-UHFFFAOYSA-N |
SMILES canónico |
O=[Mg].O=[Mg].O=[Mg].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)


![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)



